molecular formula C27H26N4O4 B2733484 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941923-96-2

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2733484
CAS No.: 941923-96-2
M. Wt: 470.529
InChI Key: PEUWGBIVKBGLKW-UHFFFAOYSA-N
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Description

5-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic small molecule featuring a complex heterocyclic architecture, comprising pyrazolo[1,5-a]pyrazinone, oxazole, and methoxyphenyl motifs. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural features, such as spirocyclic diaza/triazaalkanes, are frequently investigated as modulators of biological targets like the orexin receptor for therapeutic applications . Likewise, complex heterocycles containing pyrazole and isoxazole segments are explored as modulators of proteins including the cystic fibrosis transmembrane conductance regulator (CFTR) . The presence of multiple aromatic systems and heterocycles suggests this compound may interact with various enzyme active sites and protein targets. Researchers can utilize this chemical as a key intermediate in multi-step organic syntheses or as a core scaffold for the development of targeted protein degraders (e.g., PROTACs®), given that similar structures are used in the preparation of VHL ligands for ubiquitin ligase recruitment . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

941923-96-2

Molecular Formula

C27H26N4O4

Molecular Weight

470.529

IUPAC Name

2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3

InChI Key

PEUWGBIVKBGLKW-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O4C_{25}H_{26}N_{4}O_{4}, with a molecular weight of approximately 478.6 g/mol. The structure features multiple functional groups, including an oxazole ring, a pyrazolo group, and various aromatic substituents that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. The presence of the oxazole moiety is believed to enhance interaction with microbial targets, leading to effective inhibition of growth .

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of oxazolones can exhibit analgesic effects. In pharmacological tests such as the writhing test and hot plate test, compounds containing similar structural features have shown reduced pain responses in animal models. Molecular docking studies suggest that these compounds may interact with pain-related biological targets such as COX-1 and COX-2 enzymes, which are crucial in inflammatory processes .

Case Studies

  • Analgesic Activity Assessment : A study evaluated the analgesic potential of several oxazolone derivatives through behavioral tests on mice. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, suggesting potential for development as analgesic agents .
  • Acute Toxicity Evaluation : The acute toxicity of similar compounds was assessed using OECD guidelines, revealing no lethal effects at tested doses. Histopathological examinations showed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : By interacting with cyclooxygenase enzymes (COX), the compound may inhibit prostaglandin synthesis, leading to reduced inflammation and pain.
  • Antimicrobial Mechanisms : The oxazole ring may facilitate binding to bacterial enzymes or disrupt cell wall synthesis, contributing to its antimicrobial properties.

Data Summary Table

PropertyValue
Molecular FormulaC25H26N4O4C_{25}H_{26}N_{4}O_{4}
Molecular Weight478.6 g/mol
Antimicrobial ActivityEffective against various strains
Analgesic ActivitySignificant reduction in pain
Acute ToxicityNo lethal effects observed
Mechanisms of ActionCOX inhibition; antimicrobial action

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Several studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. The target mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, a study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Research has shown that compounds with oxazole moieties can exert anti-inflammatory effects by modulating inflammatory pathways. The compound has been evaluated for its ability to reduce pro-inflammatory cytokine levels in cell models, suggesting potential use in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of pyrazolo[1,5-a]pyrazin derivatives have been explored in models of neurodegenerative diseases. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinase activity
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a closely related compound in vitro against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: Neuroprotection in Animal Models

In a mouse model of neurodegeneration induced by oxidative stress, the compound demonstrated significant neuroprotective effects. Behavioral assessments showed improved cognitive function and reduced neuronal loss in treated animals compared to untreated controls.

Comparison with Similar Compounds

Anticancer Activity

  • Ferrocenyl Derivatives: The introduction of a ferrocenyl group in pyrazolo-pyrazinones (e.g., 5-alkyl-2-ferrocenyl derivatives) significantly enhances anticancer activity, with IC₅₀ values as low as 12 µM against A549 cells. The redox-active ferrocene moiety facilitates reactive oxygen species (ROS) generation, contributing to cytotoxicity .
  • Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives : Substitutions at positions 2 and 5 critically influence potency. For instance, 2-(4-methoxyphenyl) groups improve membrane permeability, while oxazole-methyl substituents (as in the target compound) may enhance target binding .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • 4-Methoxyphenyl : Enhances lipophilicity and bioavailability, as seen in MK66 and the target compound .
    • Fluorophenyl Groups : Introduce metabolic resistance and electronic effects, as observed in fluorophenyl-thiazole derivatives .
    • Isopropoxy Groups : Likely improve pharmacokinetic profiles by reducing phase I metabolism .

Q & A

Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including oxazole ring formation, pyrazolo[1,5-a]pyrazine core assembly, and functional group coupling. Critical steps include:

  • Oxazole Intermediate Synthesis : Condensation of substituted phenyl groups with methyl oxazole precursors under reflux conditions (e.g., ethanol/acetic acid mixtures) .
  • Coupling Reactions : Use of coupling reagents (e.g., NaH or DCC) to link oxazole and pyrazine moieties. Solvent choice (DCM, DMF) and temperature (0–60°C) significantly impact yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates and final products .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions (e.g., distinguishing isopropoxy vs. methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What functional groups influence biological activity?

Key groups include:

  • Oxazole Ring : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
  • Methoxy/Isopropoxy Substituents : Modulate solubility and target binding (e.g., kinase inhibition) .
  • Pyrazolo[1,5-a]pyrazine Core : Acts as a scaffold for hydrogen bonding with catalytic residues .

Q. What metabolic pathways are predicted for this compound?

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of methoxy/isopropoxy groups to hydroxyl derivatives .
  • Phase II Metabolism : Glucuronidation or sulfation of phenolic metabolites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects?

  • Substituent Variation : Replace isopropoxy/methoxy groups with halogens, alkyl chains, or polar groups (e.g., -OH, -COOH) to assess potency shifts .
  • In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
  • Computational Docking : Compare binding energies of analogs to identify critical interactions (e.g., hydrophobic vs. hydrogen bonding) .

Q. How can computational modeling predict biological target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess conformational stability (e.g., GROMACS/AMBER software) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., kinase ATP-binding sites) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity, Western blotting for downstream signaling) .

Q. What strategies improve aqueous solubility without compromising activity?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells .

Q. How to address stability issues under physiological conditions?

  • pH Stability Testing : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Excipient Screening : Add cyclodextrins or surfactants to stabilize labile functional groups .

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